molecular formula C17H19N5O3S B10998783 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B10998783
M. Wt: 373.4 g/mol
InChI Key: MRTVYPKMZZVFCK-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that belongs to the class of benzodiazepines and thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available starting materials

    Formation of Benzodiazepine Core: This step involves the cyclization of an appropriate precursor, such as an ortho-diamine and a keto acid, under acidic or basic conditions to form the benzodiazepine ring.

    Introduction of Thiadiazole Moiety: The thiadiazole ring can be synthesized via the reaction of a thiosemicarbazide with a carboxylic acid derivative, such as an acyl chloride or an ester, under reflux conditions.

    Coupling Reaction: The final step involves the coupling of the benzodiazepine and thiadiazole fragments using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups of the benzodiazepine ring, leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide linkage, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new benzodiazepine and thiadiazole derivatives.

    Biology: It can be used in studies to understand the biological activity of benzodiazepine and thiadiazole compounds, including their interactions with biological targets.

    Medicine: The compound has potential therapeutic applications, particularly as an anxiolytic, anticonvulsant, or sedative agent, due to its benzodiazepine core.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is likely related to its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. The benzodiazepine core is known to enhance the effect of GABA, leading to increased inhibitory neurotransmission and resulting in anxiolytic, anticonvulsant, and sedative effects. The thiadiazole moiety may contribute to the compound’s overall activity by modulating its pharmacokinetic properties or by interacting with additional molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.

    Thiadiazole Derivatives: Compounds containing the thiadiazole moiety, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.

Uniqueness

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its combination of a benzodiazepine core and a thiadiazole moiety. This dual functionality may result in a compound with enhanced or novel biological activities compared to other benzodiazepines or thiadiazole derivatives alone. The presence of the thiadiazole moiety may also improve the compound’s pharmacokinetic properties, such as its solubility, stability, and bioavailability.

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C17H19N5O3S/c1-9(2)16-21-22-17(26-16)20-13(23)8-7-12-15(25)18-11-6-4-3-5-10(11)14(24)19-12/h3-6,9,12H,7-8H2,1-2H3,(H,18,25)(H,19,24)(H,20,22,23)

InChI Key

MRTVYPKMZZVFCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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